misoprostol
Vue d'ensemble
Description
Misoprostol a, also known as this compound a, is a useful research compound. Its molecular formula is C22H36O4 and its molecular weight is 364.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound a is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Prostaglandins, Synthetic - Prostaglandins E, Synthetic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound a suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound a including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Misoprostol : Analyse complète des applications de la recherche scientifique : Le this compound, également connu sous son nom chimique « CR40KV45OJ », est un analogue synthétique de la prostaglandine E1 (PGE1) qui a diverses applications dans la recherche médicale et la pratique. Vous trouverez ci-dessous une analyse détaillée de six applications uniques du this compound dans différents domaines de la recherche scientifique.
Obstétrique et gynécologie
Le this compound est largement utilisé en obstétrique et en gynécologie pour l’induction du travail, la maturation du col de l’utérus et la prévention et le traitement des hémorragies post-partum. Il est préféré en raison de son rapport coût-efficacité et de sa stabilité à température ambiante. Des études ont montré que de faibles doses de this compound par voie orale sont efficaces pour obtenir un accouchement par voie vaginale avec un taux plus faible d’hyperstimulation utérine par rapport à la dinoprostone vaginale .
Motilité gastro-intestinale
La recherche indique que le this compound peut augmenter les mouvements intestinaux, ce qui est bénéfique dans les conditions où une motilité gastro-intestinale accrue est souhaitée. Il a été comparé à des techniques comme la mastication de chewing-gum pour accélérer la reprise des mouvements intestinaux normaux .
Protocoles d’induction du travail
Les applications multiformes du this compound en obstétrique couvrent les protocoles de perte de grossesse précoce à l’induction du travail à terme. Son profil de sécurité et son impact sur l’équité en matière de naissance ont été étudiés de manière approfondie, ce qui en fait un outil précieux pendant tous les trimestres .
Ramollir et dilater le col de l’utérus
L’efficacité du this compound en tant qu’agent de maturation du col de l’utérus est bien documentée. Ses effets dose-dépendants comprennent le ramollissement et la dilatation du col de l’utérus, ainsi que l’induction de contractions utérines en contractant les fibres musculaires lisses du myomètre .
Avortement médicamenteux
Le this compound seul a été étudié comme un régime efficace pour l’avortement médicamenteux. Le dosage et la voie d’administration ont été étudiés afin d’établir les protocoles les plus efficaces pour induire l’avortement avec le this compound .
Pharmacocinétique selon les différentes voies
Les paramètres pharmacocinétiques du this compound varient en fonction de la voie d’administration. Des études ont comparé l’administration sublinguale, orale, vaginale et rectale pour déterminer la méthode la plus efficace pour diverses applications cliniques .
Mécanisme D'action
Target of Action
Misoprostol primarily targets prostaglandin E1 receptors located on parietal cells in the stomach and on the uterus and cervix . These receptors play a crucial role in gastric acid secretion and uterine contractions .
Mode of Action
This compound interacts with its targets by stimulating prostaglandin E1 receptors. In the stomach, this stimulation reduces gastric acid secretion . In the uterus and cervix, it increases the strength and frequency of contractions and decreases cervical tone . Additionally, this compound increases mucus and bicarbonate secretion and thickens the mucosal bilayer, enabling the mucosa to generate new cells .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the secretion of gastric acid by acting upon gastric parietal cells, leading to decreased intracellular cyclic AMP levels and decreased proton pump activity at the apical surface of the parietal cell . This action helps prevent NSAID-induced gastric ulcers .
Pharmacokinetics
This compound is extensively absorbed when administered orally, rectally, or vaginally . It binds to proteins at a rate of 80-90% and is metabolized in the liver to misoprostic acid . Its elimination half-life is 20-40 minutes, and it is excreted in the urine (80%) . The peak concentration is achieved about 30 minutes after sublingual and oral administration, whereas following vaginal administration, it takes 75 minutes .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. In the stomach, it reduces the risk of serious ulcer complications such as bleeding . In the uterus, it can induce labor, cause an abortion, and treat postpartum bleeding due to poor contraction of the uterus . It is also used for the prevention of NSAID-induced gastric ulcers .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, the vaginal route of administration may be more efficient, and some adverse events may occur less frequently when this compound is administered orally
Analyse Biochimique
Biochemical Properties
Misoprostol A interacts with various enzymes, proteins, and other biomolecules. It has been reported to decrease proinflammatory cytokine production
Cellular Effects
This compound A has been shown to have effects on various types of cells and cellular processes. For example, in patients with NASH, this compound A has been reported to improve liver function tests (LFTs), interleukin-6 (IL-6) and endotoxin levels . This suggests that this compound A may influence cell function by modulating inflammatory pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
In a phase 2, double-blind, randomised, placebo-controlled trial, patients with NASH were randomly assigned to receive 200 µg of this compound A or placebo thrice daily for 2 months . At the end of 2 months’ treatment, a reduction in total leucocyte count (TLC), alanine aminotransferase (ALT), aspartate aminotransferase (AST) and controlled attenuation parameter (CAP) was observed in the this compound A group .
Propriétés
IUPAC Name |
methyl 7-[(1R,2S)-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O4/c1-4-5-16-22(2,25)17-10-11-18-14-15-20(23)19(18)12-8-6-7-9-13-21(24)26-3/h10-11,14-15,18-19,25H,4-9,12-13,16-17H2,1-3H3/b11-10+/t18-,19+,22?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWJVIUDOHXKHI-PWNUKQCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CC=CC1C=CC(=O)C1CCCCCCC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58682-86-3 | |
Record name | 16-Hydroxy-16-methyl-9-oxo-prosta-10,13-dien-1-oic acid methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058682863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MISOPROSTOL A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR40KV45OJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Misoprostol?
A: this compound is a synthetic prostaglandin E1 (PGE1) analog. It exerts its effects by binding to and activating prostaglandin E receptors, primarily the EP2 and EP3 subtypes. These receptors are found in various tissues throughout the body, including the uterus, cervix, and gastrointestinal tract. []
Q2: How does this compound binding to EP receptors lead to its observed effects on the uterus?
A: Activation of EP2 and EP3 receptors in the myometrium (uterine muscle) leads to an increase in intracellular calcium levels. This increase in calcium ultimately results in myometrial contractions, contributing to the expulsion of uterine contents. []
Q3: Aside from its effects on the uterus, what are other notable physiological effects of this compound?
A: this compound also impacts the gastrointestinal tract. By binding to EP receptors in the stomach, it stimulates the production of protective mucus and reduces gastric acid secretion. This makes it clinically useful for preventing and treating gastric ulcers, particularly those induced by nonsteroidal anti-inflammatory drugs (NSAIDs). []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has a molecular formula of C22H38O5 and a molecular weight of 382.53 g/mol.
Q5: How stable is this compound under different storage conditions?
A: this compound is recognized for its stability at room temperature, a significant advantage over other prostaglandins like Dinoprostone. [] This stability makes it particularly suitable for use in resource-limited settings where maintaining a cold chain for medication storage can be challenging. []
Q6: Does this compound's formulation (e.g., tablets, vaginal inserts) affect its stability?
A: While this compound is generally stable, its formulation can influence its stability under specific conditions. More research is needed to fully understand how different formulations impact long-term stability. []
Q7: Does this compound exhibit any catalytic properties?
A7: this compound's primary mechanism of action involves binding to and activating receptors, not directly catalyzing chemical reactions. Therefore, it's not typically considered a catalyst.
Q8: How is this compound absorbed and metabolized in the body?
A: this compound is rapidly absorbed following oral or vaginal administration. It is extensively metabolized in the liver to its active metabolite, this compound acid. [, ] Further research comparing the pharmacokinetics of different routes of administration (oral, vaginal, buccal, rectal) would be valuable. []
Q9: What types of in vitro and in vivo models are used to study the effects of this compound?
A: In vitro studies might involve isolated uterine tissues or cell lines to investigate this compound's direct effects on myometrial contractility. Animal models, such as rodents or rabbits, are often employed for in vivo studies. [] These models can provide information about the drug's efficacy, pharmacokinetics, and potential toxicity.
Q10: Are there any known mechanisms of resistance to this compound's effects?
A: While this compound is generally effective, there can be variations in individual responses. Research investigating potential mechanisms underlying these variations, such as differences in receptor expression or downstream signaling pathways, is crucial. []
Q11: Are there any ongoing efforts to develop novel drug delivery systems for this compound to improve its targeting to the uterus and minimize systemic side effects?
A: Research exploring targeted drug delivery systems for this compound, such as nanoparticles or hydrogels, could potentially enhance its efficacy and reduce side effects. [] This is particularly relevant for its use in labor induction or management of miscarriage.
Q12: Are there any biomarkers that can be used to predict the effectiveness of this compound for cervical ripening or labor induction?
A: Identifying predictive biomarkers for this compound response could personalize treatment strategies and improve outcomes. Research exploring potential biomarkers, such as specific proteins or genetic markers, is needed. []
Q13: What analytical methods are commonly employed to quantify this compound in biological samples?
A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique widely used for quantifying this compound and its active metabolite in plasma. [, ]
Q14: What are the key considerations for validating analytical methods used to measure this compound in biological samples?
A: Method validation for this compound quantification should include assessing parameters like selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability. [] These measures ensure the reliability and reproducibility of the analytical data.
Q15: What is known about the environmental fate and potential ecological effects of this compound?
A: Research investigating the potential environmental impact of this compound, particularly its presence in wastewater and its effects on aquatic organisms, is limited and requires further investigation. []
Q16: What resources and collaborations are important for advancing research on this compound and its applications?
A: Collaboration between clinicians, researchers, and pharmaceutical companies is essential to advance our understanding of this compound. Sharing data, conducting large-scale clinical trials, and developing novel drug delivery systems are crucial for improving patient outcomes. [, ]
Q17: What are some of the key historical milestones in the development and use of this compound?
A: this compound was initially developed as a medication to prevent and treat gastric ulcers, particularly those associated with NSAID use. [] Its use in obstetrics, for labor induction, cervical ripening, and management of miscarriage, emerged later. [, ]
Q18: Are there any promising cross-disciplinary applications of this compound beyond its traditional uses in gastroenterology and obstetrics?
A: Exploring potential applications of this compound in other fields, such as oncology or wound healing, could lead to novel therapeutic strategies. [] Its ability to modulate various cellular processes makes it a promising candidate for further investigation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.